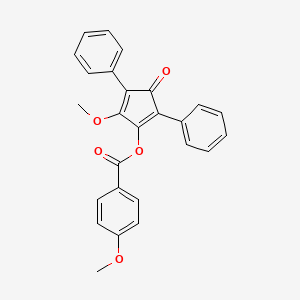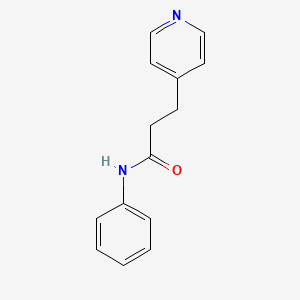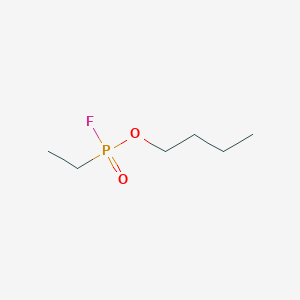![molecular formula C19H13N3O2 B14713168 6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 13629-58-8](/img/structure/B14713168.png)
6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring and substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione typically involves multi-step reactions. One common method is the cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and aromatic aldehydes. This reaction can be carried out under conventional heating or microwave irradiation, with conventional heating often being more advantageous .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Hydrothermal synthesis is another method that has been successfully employed to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione has several scientific research applications:
Biology: The compound’s structural similarity to DNA bases makes it a candidate for studying interactions with nucleic acids and proteins.
Wirkmechanismus
The mechanism of action of 6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. In biological systems, it may interact with nucleic acids and proteins, affecting their function. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action, particularly in luminescence and sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar fused ring structure and have applications in medicinal chemistry.
Pyridazine derivatives: These include various substituted pyridazines that exhibit diverse biological activities.
Uniqueness
6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione is unique due to its specific substitution pattern and the presence of phenyl groups, which enhance its stability and reactivity. Its ability to form luminescent complexes with lanthanides sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
13629-58-8 |
|---|---|
Molekularformel |
C19H13N3O2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
6,7-diphenylpyrido[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C19H13N3O2/c23-18-16-12-7-13-20-17(16)19(24)22(15-10-5-2-6-11-15)21(18)14-8-3-1-4-9-14/h1-13H |
InChI-Schlüssel |
ZMLNVRQECDOHMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=O)N2C4=CC=CC=C4)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



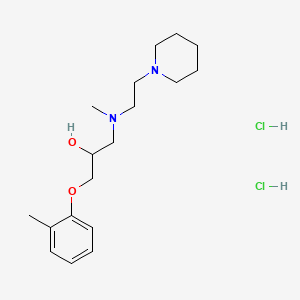
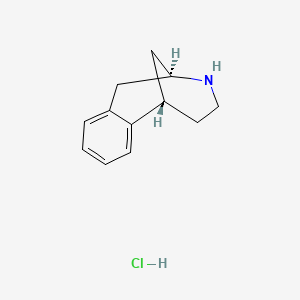
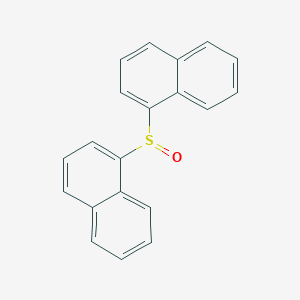
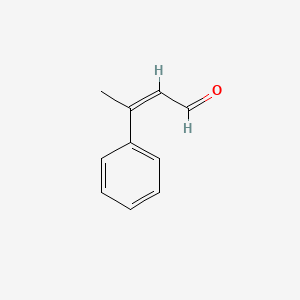
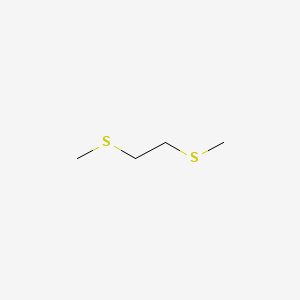

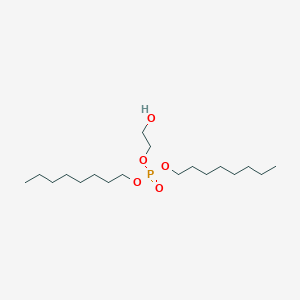
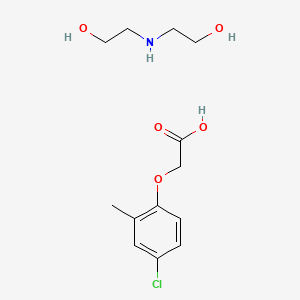
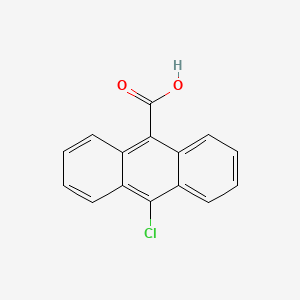
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
